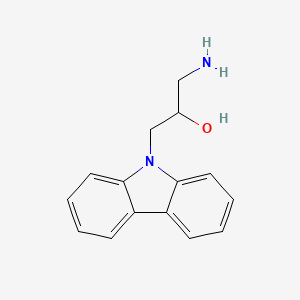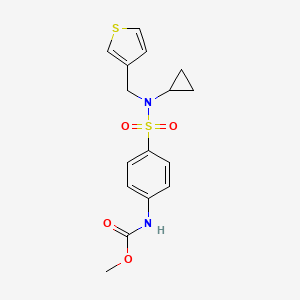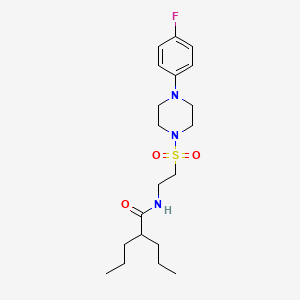
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide, also known as AQ-13, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AQ-13 belongs to the class of quinoline derivatives, which have been studied extensively for their antitumor, antimalarial, and antiviral properties. In
Scientific Research Applications
Anticancer Activity
Compounds with quinoline structures have been extensively studied for their anticancer properties. For example, 2-anilino-3-aroylquinolines have shown significant cytotoxic activity against various human cancer cell lines, including HeLa, DU-145, A549, MDA-MB-231, and MCF-7. Their antiproliferative activity, particularly against lung cancer and prostate cancer cell lines, is notable, with certain compounds demonstrating low IC50 values indicating strong inhibitory effects on tubulin polymerization. These compounds also induced cell cycle arrest and apoptosis in cancer cells through disruption of tubulin polymerization and mitochondrial membrane potential alterations (Srikanth et al., 2016).
Antimicrobial Applications
Some quinoline derivatives have been synthesized with antimicrobial intentions. For instance, 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were developed as antimicrobial agents, displaying high activity against Gram-positive bacteria. These compounds were identified through structural analyses and tested for their efficacy in inhibiting microbial growth, indicating the potential of quinoline structures in developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Fluorescent Sensing
Quinoline derivatives have been employed as fluorescent chemosensors, highlighting their utility in biological and chemical sensing applications. A novel chemosensor based on quinoline was synthesized to detect Zn2+ ions in living cells and aqueous solutions with high selectivity and sensitivity. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its potential for practical applications in monitoring Zn2+ concentrations in environmental and biological samples (Park et al., 2015).
Neurological Disorder Treatment
Research into quinoline derivatives has extended into the treatment of neurological disorders. Tetracyclic quinoxaline derivatives, related to quinoline structures, have shown promise as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These compounds exhibit potent binding affinities to serotonin and dopamine receptors, indicating their potential as orally bioavailable treatments with good antipsychotic efficacy in vivo (Li et al., 2014).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-10-2-3-13-11-15(6-9-17(13)20)19-24(22,23)16-7-4-14(18)5-8-16/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJMEUSZZROQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/no-structure.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)

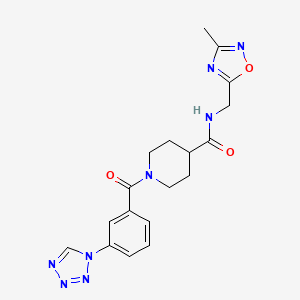
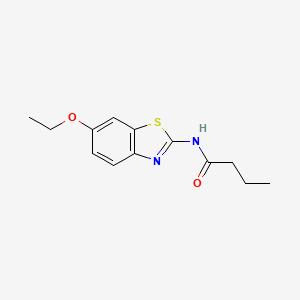

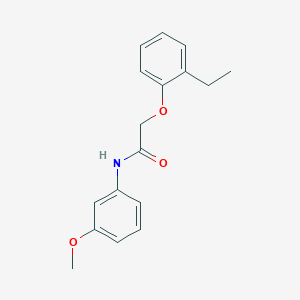

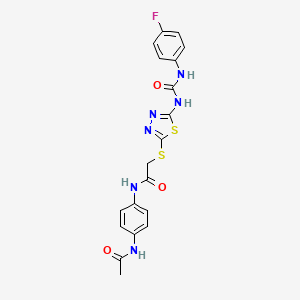
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)
